molecular formula C16H9NO B12829951 4-(3-Oxo-3-phenylprop-1-yn-1-yl)benzonitrile

4-(3-Oxo-3-phenylprop-1-yn-1-yl)benzonitrile

Cat. No.: B12829951
M. Wt: 231.25 g/mol
InChI Key: MNJOORIWNLGABD-UHFFFAOYSA-N
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Description

4-(3-Oxo-3-phenylprop-1-yn-1-yl)benzonitrile is an organic compound with the molecular formula C16H9NO It is known for its unique structure, which includes a phenylpropynyl group attached to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Oxo-3-phenylprop-1-yn-1-yl)benzonitrile typically involves the reaction of 4-bromobenzonitrile with phenylacetylene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(3-Oxo-3-phenylprop-1-yn-1-yl)benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Oxo-3-phenylprop-1-yn-1-yl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Oxo-3-phenylprop-1-yn-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. For example, in cancer research, the compound has been shown to inhibit the activity of enzymes such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). These interactions disrupt key signaling pathways involved in cell proliferation and angiogenesis, leading to the inhibition of tumor growth .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Oxo-3-phenyl-1-propenyl)benzonitrile
  • 4-(3-Oxo-3-phenylprop-1-en-1-yl)benzonitrile
  • 4-(3-Oxo-1-propyn-1-yl)benzonitrile

Uniqueness

4-(3-Oxo-3-phenylprop-1-yn-1-yl)benzonitrile is unique due to its specific structural features, such as the presence of both a nitrile group and a phenylpropynyl group.

Properties

Molecular Formula

C16H9NO

Molecular Weight

231.25 g/mol

IUPAC Name

4-(3-oxo-3-phenylprop-1-ynyl)benzonitrile

InChI

InChI=1S/C16H9NO/c17-12-14-8-6-13(7-9-14)10-11-16(18)15-4-2-1-3-5-15/h1-9H

InChI Key

MNJOORIWNLGABD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C#CC2=CC=C(C=C2)C#N

Origin of Product

United States

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